Thermal Decomposition Profile: Two-Step Degradation Spanning 423–703 K Defines a Processing Window Distinct from Shorter-Chain Copper Soaps
Thermogravimetric analysis (TGA) of Cu(II) palmitate reveals a characteristic two-step thermal degradation spanning 423 K to 703 K (150 °C to 430 °C) in contrast to the single-step or narrower degradation windows reported for copper laurate (C₁₂) and copper caprylate (C₈) . Activation energies for Cu(II) palmitate degradation were evaluated via Coats-Redfern, Horowitz-Metzger, and Broido methods, yielding model-dependent values that situate this compound within a defined thermal processing range . This degradation profile is distinct from copper stearate (C₁₈), where the onset temperature of mass loss was reported at approximately 255 °C with a thermal decomposition activation energy as low as 18 kJ/mol under specific conditions [1], indicating that fatty acid chain length directly modulates decomposition kinetics.
| Evidence Dimension | Thermal degradation temperature range (TGA) |
|---|---|
| Target Compound Data | Two-step degradation: 423–703 K (150–430 °C); activation energy model-dependent (Coats-Redfern, Horowitz-Metzger, Broido methods applied) |
| Comparator Or Baseline | Copper stearate (C₁₈): onset of mass loss ~255 °C, activation energy ~18 kJ/mol (lowest reported among studied metal stearates) [1]; Copper laurate (C₁₂) and caprylate (C₈): narrower, lower-temperature single-step degradation windows (class-level) |
| Quantified Difference | Cu palmitate degradation initiates ~105 °C lower than Cu stearate onset (~255 °C vs. 150 °C) but spans a ~280 °C range (150–430 °C) reflecting multi-step decomposition; Cu stearate activation energy is approximately 18 kJ/mol vs. Cu palmitate values vary by kinetic model applied. |
| Conditions | TGA under inert atmosphere; Cu palmitate data from Sharma (2017) ; Cu stearate data from Journal of Vinyl & Additive Technology study [1] |
Why This Matters
The broader, two-step degradation window of Cu palmitate (423–703 K) provides a wider thermal processing range than shorter-chain copper soaps, enabling applications where gradual, controlled decomposition is advantageous—such as in lubricant formulations or precursor-mediated nanoparticle synthesis.
- [1] Journal of Vinyl & Additive Technology. Onset temperature of mass loss for CuSt₂ at 255 °C; lowest activation energy for thermal decomposition 18 kJ/mol for CuSt₂. Cited via DeepDyve. View Source
